molecular formula C23H21N3O4S2 B2552372 2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide CAS No. 1105199-24-3

2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide

Cat. No. B2552372
M. Wt: 467.56
InChI Key: YWPDXFANOVOBRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide” is a chemical compound with a linear formula of C17H16ClN3O6S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C17H16ClN3O6S . The molecular weight is 425.851 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed, it’s worth noting that similar compounds often undergo electrophilic aromatic substitution . This is a common reaction for aromatic compounds, where an electrophile attacks a carbon atom of the aromatic ring to form a cationic intermediate .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

A study by Scozzafava and Supuran (1999) discussed the development of arylsulfonylureido and arylureido-substituted aromatic and heterocyclic sulfonamides, which showed potent inhibition against carbonic anhydrase (CA) isozymes I, II, and IV. These inhibitors are particularly noteworthy for their selective inhibition of CA I, providing a foundation for the development of selective drugs or diagnostic agents in targeting specific isozymes of carbonic anhydrase, which has implications in treating conditions like glaucoma and edema (Scozzafava & Supuran, 1999).

Antitumor Sulfonamides

Owa et al. (2002) identified sulfonamide-based compounds from libraries evaluated in cell-based antitumor screens. This study highlighted the potential of sulfonamides as cell cycle inhibitors, with two compounds advancing to clinical trials due to their potent antimitotic and antiproliferative activities. These findings underscore the role of sulfonamides in developing new cancer therapies, showcasing their ability to disrupt cellular processes in cancer cells (Owa et al., 2002).

Synthetic Applications

Meyers et al. (2003) explored the alpha-halogenation and reactivity of sulfones, revealing the diverse reactivity patterns that can be useful in synthetic chemistry for introducing functional groups or modifying molecular structures. This study provides insights into the synthetic versatility of sulfone derivatives, which can be applied in designing novel compounds with desired properties (Meyers et al., 2003).

Molecular Design for Antifungal Agents

Briganti, Scozzafava, and Supuran (1997) synthesized sulfonamide derivatives of aminoglutethimide, demonstrating moderate antifungal activities against Aspergillus and Candida species. This research highlights the potential of sulfonamide derivatives in developing new antifungal compounds, contributing to the ongoing search for effective treatments against fungal infections (Briganti, Scozzafava, & Supuran, 1997).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S2/c1-26-22(28)21-18(12-19(32-21)14-7-5-4-6-8-14)25-23(26)31-13-20(27)24-15-9-16(29-2)11-17(10-15)30-3/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPDXFANOVOBRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.